4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC16490825
Molecular Formula: C26H21BrN2
Molecular Weight: 441.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21BrN2 |
|---|---|
| Molecular Weight | 441.4 g/mol |
| IUPAC Name | 4-bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C26H21BrN2/c27-24-16-17-28-25-19-29(18-23(24)25)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18-19H2 |
| Standard InChI Key | YZRBEAGOFACMIN-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CN=C2CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Br |
Introduction
4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine is a complex nitrogen-containing heterocyclic compound, characterized by its unique bicyclic structure. This compound belongs to the pyrrolopyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 4-position and a trityl group at the 6-position enhances its stability and solubility in organic solvents, making it an interesting subject for synthetic and medicinal chemistry research.
Synthesis Methods
The synthesis of 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine typically involves the bromination of 6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine. A common method employs N-bromosuccinimide (NBS) as a brominating agent in dichloromethane at room temperature. The product can be purified through recrystallization or chromatography techniques.
Reaction Conditions
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Solvent: Dichloromethane or other organic solvents.
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Temperature: Room temperature.
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Brominating Agent: N-bromosuccinimide (NBS).
Biological Activities
Research indicates that 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine exhibits significant biological activities, including potential antimicrobial and anticancer properties. The proposed mechanisms of action may involve interactions with specific enzymes involved in cellular signaling pathways.
Potential Applications
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Antimicrobial Activity: Potential use against microbial infections.
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Anticancer Activity: Potential use in cancer treatment due to its ability to interact with cellular targets.
Comparison with Similar Compounds
4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine is distinct from other related compounds due to its specific bromine substitution pattern and the presence of a trityl group at the 6-position. This uniqueness contributes to its reactivity and potential biological activities compared to other pyrrolopyridine derivatives.
Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride | 1394117-24-8 | 0.82 |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 1190319-62-0 | 0.80 |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 1190318-93-4 | 0.73 |
| 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 1256811-82-1 | 0.76 |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 183208-34-6 | 0.76 |
Research Findings and Future Directions
Studies on the interactions of 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine with biological targets are ongoing. Preliminary data suggest that it may interact with specific enzymes involved in cellular signaling pathways. Further studies using techniques such as molecular docking and kinetic assays are necessary to elucidate these interactions fully.
Future Research Directions
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Molecular Docking Studies: To understand how the compound interacts with biological targets.
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Kinetic Assays: To determine the efficacy and specificity of the compound in biological systems.
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